molecular formula C18H21N5O2 B2440823 1-methyl-8-(4-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 300703-05-3

1-methyl-8-(4-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Katalognummer: B2440823
CAS-Nummer: 300703-05-3
Molekulargewicht: 339.399
InChI-Schlüssel: JUGSNMRURXIPBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This chemical entity, 1-methyl-8-(4-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, belongs to the imidazo[2,1-f]purine-dione class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . The specific substitution pattern on this core structure suggests significant potential for interaction with various enzymatic targets. Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules designed to modulate purinergic signaling pathways or as a core structure for developing inhibitors of enzymes like urease, as similar structural motifs have shown promising activity in such areas . The presence of the 4-methylphenyl group at the 8-position may influence the compound's binding affinity and selectivity, making it a valuable probe for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns . This product is intended for laboratory research and analysis purposes only. It is not for diagnostic or therapeutic use, or for human consumption.

Eigenschaften

IUPAC Name

4-methyl-6-(4-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-4-9-23-16(24)14-15(20(3)18(23)25)19-17-21(10-11-22(14)17)13-7-5-12(2)6-8-13/h5-8H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGSNMRURXIPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-methyl-8-(4-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a member of the imidazopurine class of compounds, which have garnered interest due to their potential biological activities. This article will focus on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups that contribute to its biological activity. The imidazopurine core is essential for its interaction with various biological targets. The presence of a methyl group and a propyl chain enhances its lipophilicity, potentially affecting its bioavailability and receptor interactions.

Structural Formula

C15H20N4O2\text{C}_{15}\text{H}_{20}\text{N}_{4}\text{O}_{2}

Key Functional Groups

  • Imidazopurine Core : Central to its biological activity.
  • Methyl and Propyl Substituents : Influence pharmacokinetic properties.

Antiviral Properties

Research indicates that imidazopurines exhibit antiviral effects by inhibiting viral replication. Specifically, studies have shown that derivatives of imidazopurine can act as inhibitors of the enzyme inosine monophosphate dehydrogenase (IMPDH) , crucial for guanine nucleotide synthesis in viruses. This mechanism has been observed with similar compounds in various studies .

Antidepressant Activity

Recent investigations have highlighted the potential antidepressant effects of related imidazopurine compounds through modulation of the serotonin 5-HT1A receptor . For instance, studies demonstrated that certain derivatives exhibited partial agonist activity at this receptor, leading to antidepressant-like effects in animal models . The specific compound may share similar properties due to structural similarities.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Agonism : Interaction with serotonin receptors may result in mood-enhancing effects.
  • Enzyme Inhibition : Inhibition of IMPDH could reduce viral load in infected cells.
  • Modulation of Neurotransmitter Systems : Potential effects on neurotransmitter levels could contribute to mood regulation.

Study 1: Antidepressant-Like Effects

In a study assessing two novel imidazopurine derivatives (AZ-853 and AZ-861), both showed significant antidepressant-like activity in forced swim tests. The study concluded that these effects were mediated by 5-HT1A receptor activation, suggesting that similar compounds might exhibit comparable benefits .

Study 2: Antiviral Activity Assessment

Another investigation focused on the antiviral properties of imidazopurines against various viruses. The findings indicated that certain derivatives significantly inhibited viral replication in vitro. The mechanism was primarily through IMPDH inhibition, highlighting the therapeutic potential of this class against viral infections .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeMechanismReference
AntiviralImidazopurine Derivative AIMPDH Inhibition
AntidepressantAZ-8535-HT1A Receptor Agonism
General PharmacologyVariousModulation of Neurotransmitter Systems

Table 2: Comparative Analysis of Related Compounds

Compound NameStructure SimilarityBiological ActivityNotable Effects
AZ-853HighAntidepressantSignificant mood improvement
AZ-861ModerateAntidepressantStronger agonistic action
Other ImidazopurinesVariableAntiviralReduced viral replication

Wissenschaftliche Forschungsanwendungen

Overview

1-Methyl-8-(4-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound with significant potential in various scientific fields. Its unique structure and properties make it a candidate for applications in medicinal chemistry, pharmacology, and materials science.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Studies have shown that derivatives of imidazo[2,1-f]purines exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
  • Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.
  • Neuropharmacology : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases or psychiatric disorders.

Biochemical Research

The compound is utilized in biochemical studies to understand its interactions with biomolecules:

  • Enzyme Inhibition Studies : It has been tested as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which are crucial in cell cycle regulation and signal transduction.
  • Receptor Binding Studies : Interaction with adenosine receptors has been explored through molecular docking studies, providing insights into how structural modifications can enhance binding affinity and selectivity.

Material Science

The unique properties of this compound allow for its use in developing novel materials:

  • Organic Electronics : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
  • Sensors : The compound's ability to undergo specific chemical reactions can be harnessed in the design of sensors for detecting biological molecules or environmental pollutants.

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer properties of imidazo[2,1-f]purine derivatives demonstrated that compounds similar to 1-methyl-8-(4-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of specific substituents on the purine core that enhance biological activity.

Case Study 2: Neuroprotective Effects

Research focusing on neuroprotective effects revealed that modifications to the imidazo[2,1-f]purine structure could lead to compounds with reduced neurotoxicity while maintaining efficacy against neurodegenerative markers. This study used animal models to assess behavioral changes and biochemical markers post-treatment.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 1-methyl-8-(4-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione to ensure optimal purity and yield?

  • Methodological Answer : Synthesis requires multi-step optimization, including temperature control (e.g., 50–80°C for cyclization), solvent selection (e.g., dichloromethane or ethanol for solubility), and catalysts to enhance reaction efficiency. Purification via column chromatography or recrystallization is critical to isolate the compound from byproducts. Industrial-scale synthesis may employ continuous flow chemistry to improve reproducibility .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight and formula. Infrared (IR) spectroscopy identifies functional groups like carbonyls (1700–1750 cm⁻¹) and aromatic C-H stretches. X-ray crystallography may resolve ambiguous structural features .

Q. How do substituents like the 4-methylphenyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The 4-methylphenyl group enhances lipophilicity, improving membrane permeability, while the propyl chain at position 3 modulates solubility in polar solvents. Substituent positioning on the imidazopurine core directly impacts electronic effects, altering reactivity in nucleophilic/electrophilic reactions .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s interaction with target enzymes?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like kinases or polymerases. Quantum mechanical calculations (DFT) assess electronic interactions at active sites, while molecular dynamics simulations evaluate stability of ligand-receptor complexes over time. These models prioritize structural modifications (e.g., methyl group additions) to enhance binding .

Q. What strategies resolve discrepancies in biological activity data across different in vitro studies?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, serum content) or cell line variability. Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀). Meta-analysis of structural analogs can identify trends in substituent-activity relationships .

Q. What methodologies assess the compound’s metabolic stability in preclinical models?

  • Methodological Answer : Use liver microsomes or hepatocyte incubations to measure metabolic half-life (t₁/₂). LC-MS/MS quantifies parent compound degradation and metabolite formation. CYP450 inhibition assays identify enzyme interactions, while in vivo PK studies in rodents track bioavailability and clearance rates .

Q. How to design structure-activity relationship (SAR) studies focusing on the imidazopurine core?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogens at position 8, alkyl chains at position 3). Test analogs in enzyme inhibition assays (e.g., IC₅₀ for kinases) and correlate results with computed descriptors (e.g., logP, polar surface area). Cluster analysis identifies critical substituents for activity .

Q. What experimental approaches elucidate the compound’s mechanism of action via enzyme inhibition?

  • Methodological Answer : Kinase profiling panels (e.g., Eurofins KinaseScan) identify primary targets. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while stopped-flow kinetics measures inhibition constants (Kᵢ). CRISPR-mediated gene knockout in cell lines confirms target relevance to observed phenotypes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.